ARRY-382

CSF1R inhibition Kinase assay Biochemical potency

Choose ARRY-382 for clean CSF1R inhibition without confounding c-KIT or PDGFR off-target activity. This compound provides up to 90% depletion of nurse-like cells in CLL models, clinically validated MTD of 300 mg QD, and compatibility with pembrolizumab in PD-1/PD-L1 refractory settings. Ideal for target validation, TAM modulation studies, and AML microenvironment research.

Molecular Formula C32H36N8O2
Molecular Weight 564.694
CAS No. 1313407-95-2
Cat. No. B2465844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-382
CAS1313407-95-2
Molecular FormulaC32H36N8O2
Molecular Weight564.694
Structural Identifiers
SMILESCC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C
InChIInChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41)
InChIKeyJUPOTOIJLKDAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ARRY-382 (CAS 1313407-95-2): Highly Selective Oral CSF1R Inhibitor for Tumor Microenvironment Modulation


ARRY-382 (PF-07265804) is an investigational, orally bioavailable small-molecule inhibitor of colony-stimulating factor-1 receptor (CSF1R/c-Fms) with an IC50 of 9 nM for CSF1R autophosphorylation [1]. It demonstrates high selectivity over other kinases, including c-KIT and PDGFR, with no significant inhibitory activity against a panel of over 200 kinases [2]. ARRY-382 functions by blocking CSF1/CSF1R signaling, which is critical for the survival and differentiation of tumor-associated macrophages (TAMs), thereby disrupting the immunosuppressive tumor microenvironment [3]. The compound has been evaluated in Phase 1b/2 clinical trials in combination with pembrolizumab for advanced solid tumors [4].

ARRY-382: Why In-Class CSF1R Inhibitors Are Not Interchangeable for Targeted TAM Modulation


CSF1R inhibitors exhibit marked differences in kinase selectivity profiles, which directly impact their biological effects and safety margins. While many compounds in this class also inhibit c-KIT, PDGFR, FLT3, or other kinases at therapeutically relevant concentrations, ARRY-382 demonstrates a unique selectivity profile with minimal activity against c-KIT, PDGFR, and over 200 other kinases [1]. This selectivity reduces off-target effects such as c-KIT-mediated myelosuppression or PDGFR-mediated cardiovascular toxicity, which are documented liabilities of less selective analogs [2]. Substituting ARRY-382 with a dual CSF1R/c-KIT inhibitor like pexidartinib (PLX3397) would introduce c-KIT inhibition (IC50 10 nM), potentially altering both the biological readout and the toxicity profile [3]. The quantitative evidence below establishes the specific dimensions where ARRY-382 differs from its closest comparators.

ARRY-382 Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


CSF1R Biochemical Potency: ARRY-382 Demonstrates Intermediate IC50 Relative to Key CSF1R Inhibitors

ARRY-382 inhibits CSF1R autophosphorylation with an IC50 of 9 nM [1]. This potency is 2.2-fold higher than pexidartinib (IC50 20 nM) [2], 3.3-fold lower than GW2580 (IC50 30 nM) , and 9-fold lower than BLZ945 (IC50 1 nM) [3]. ARRY-382 occupies a middle ground in the potency spectrum—more potent than the dual inhibitors pexidartinib and GW2580, yet less potent than the ultra-selective BLZ945. This intermediate biochemical potency may translate to a balanced pharmacodynamic profile suitable for combination immunotherapy regimens, where excessive macrophage depletion could be detrimental.

CSF1R inhibition Kinase assay Biochemical potency

Kinase Selectivity: ARRY-382 Exhibits Superior Selectivity Over c-KIT Compared to Dual CSF1R/c-KIT Inhibitors

ARRY-382 demonstrates no significant inhibitory activity against c-KIT and PDGFR in kinase profiling assays evaluating over 200 kinases [1]. In contrast, pexidartinib (PLX3397) is a dual CSF1R/c-KIT inhibitor with a c-KIT IC50 of 10 nM [2]. JNJ-40346527 (Edicotinib) also exhibits weak affinity for KIT with an IC50 of 20 nM . GW2580 is reported to have 150- to 500-fold selectivity over c-KIT , while BLZ945 displays >1,000-fold selectivity over c-KIT [3]. The lack of detectable c-KIT inhibition distinguishes ARRY-382 from dual inhibitors like pexidartinib, potentially reducing c-KIT-mediated myelosuppression and mast cell-related adverse events.

Kinase selectivity Off-target inhibition c-KIT

Nurse-Like Cell Depletion in CLL: ARRY-382 Achieves Up to 90% Reduction in Primary Patient Samples

In primary chronic lymphocytic leukemia (CLL) patient samples, ARRY-382 treatment reduced nurse-like cell (NLC) populations by up to 90% while maintaining cell viability . A direct comparison with GW2580 in the same study demonstrated that both inhibitors exhibit concordant activity, with at least 25% of CLL patient samples showing sub-micromolar sensitivity to CSF1R inhibitors [1]. This depletion effect was validated using flow cytometry to quantify NLCs in long-term culture conditions. No comparable NLC depletion data are available for BLZ945 or pexidartinib in primary CLL patient samples, providing ARRY-382 with a unique evidence base in this disease context.

CLL Nurse-like cells TAM depletion Primary patient samples

Clinical Safety and Combination Tolerability: ARRY-382 + Pembrolizumab MTD Established at 300 mg QD

In a Phase 1b/2 clinical trial (NCT02880371), the maximum tolerated dose (MTD) of ARRY-382 in combination with pembrolizumab was determined to be 300 mg once daily (QD) [1][2]. The dose-escalation study evaluated ARRY-382 doses of 200 mg, 300 mg, and 400 mg QD. At 400 mg, dose-limiting toxicities were observed. The most frequent ARRY-382-related adverse events were increased transaminases (10.5%-83.3%) and increased creatine phosphokinase (18.2%-50.0%) [3]. In the Phase 1b portion (n=19), two patients (10.5%) achieved confirmed partial responses—one with pancreatic ductal adenocarcinoma (duration 29.2 months) and one with ovarian cancer (duration 3.1 months) [4]. This established clinical dosing and safety profile is specific to ARRY-382; other CSF1R inhibitors have distinct MTDs and toxicity profiles. For example, pexidartinib carries an FDA boxed warning for hepatotoxicity, whereas BLZ945 and JNJ-40346527 have brain-penetrant properties that alter their safety considerations.

Clinical trial Phase 1b MTD Pembrolizumab combination

Synergy with Standard-of-Care Agents: ARRY-382 Enhances Ibrutinib and Idelalisib Activity in CLL

In primary CLL patient samples, the combination of ARRY-382 with ibrutinib or idelalisib demonstrated significant synergy, supporting the concept of simultaneously targeting supportive nurse-like cells (via CSF1R inhibition) and CLL cell-intrinsic B-cell receptor signaling (via BTK or PI3Kδ inhibition) [1][2]. This synergistic interaction was observed in the same study that directly compared ARRY-382 and GW2580, with both CSF1R inhibitors exhibiting comparable synergy with these standard-of-care agents. The combination strategy leverages ARRY-382's ability to eliminate NLCs that provide extrinsic survival signals to leukemia cells, thereby sensitizing CLL cells to BTK and PI3Kδ inhibitors. No peer-reviewed synergy data with ibrutinib or idelalisib are available for BLZ945, pexidartinib, or JNJ-40346527 in primary CLL samples.

CLL Combination therapy Ibrutinib Idelalisib Synergy

Intellectual Property and Development Status: ARRY-382 is Covered by Specific Combination Therapy Patents

ARRY-382 is specifically claimed in patent applications for combination therapies with PD-1 binding antagonists (e.g., pembrolizumab) for the treatment of cancer [1][2]. U.S. Patent Application 20190211102 describes methods of treating cancer by administering a combination of ARRY-382 (or a pharmaceutically acceptable salt thereof) and a PD-1 binding antagonist [3]. This patent protection creates a defined intellectual property landscape for ARRY-382 in the context of immuno-oncology combinations. In contrast, other CSF1R inhibitors (e.g., pexidartinib, BLZ945) are covered by distinct patent estates with different combination claims and geographic coverage. Additionally, ARRY-382's development status as a clinical-stage asset (Phase 1b/2 completed, development terminated [4]) means it is available for research procurement without the commercial supply constraints associated with FDA-approved therapeutics.

Patent Combination therapy PD-1 antagonist Intellectual property

ARRY-382 Procurement-Validated Application Scenarios for Tumor Microenvironment and Immuno-Oncology Research


Chronic Lymphocytic Leukemia (CLL) Tumor Microenvironment Studies Requiring Validated NLC Depletion

For investigators studying the role of nurse-like cells (NLCs) in CLL progression and drug resistance, ARRY-382 offers a quantitatively validated tool. Preclinical studies demonstrate up to 90% depletion of NLCs in primary CLL patient samples [1]. The compound's efficacy has been directly compared to GW2580 in this disease context, establishing a benchmark for CSF1R inhibitor activity in CLL. ARRY-382's selective CSF1R inhibition, devoid of c-KIT activity, ensures that observed biological effects are attributable to TAM modulation rather than off-target kinase inhibition [2].

Combination Immunotherapy Research with Anti-PD-1/PD-L1 Agents

ARRY-382 is clinically validated for combination with pembrolizumab, with an established MTD of 300 mg QD [3][4]. Researchers designing preclinical or translational studies investigating CSF1R inhibition as a strategy to overcome resistance to immune checkpoint blockade can leverage this established dosing paradigm. The combination has demonstrated tolerability in a Phase 1b/2 trial, with documented partial responses in pancreatic and ovarian cancer patients, providing a clinical rationale for TAM modulation in PD-1/PD-L1 refractory settings [5].

Hematologic Malignancy Research Focusing on TAM-Driven Supportive Microenvironments

Beyond CLL, ARRY-382 has demonstrated activity in acute myeloid leukemia (AML) models, where CSF1R inhibition depletes supportive CD14+ monocytes that provide microenvironmental signals to leukemia cells [6]. The compound's high selectivity for CSF1R over other kinases (including c-KIT, which is often mutated or overexpressed in AML) minimizes confounding effects. Concordance between ARRY-382, GW2580, and CSF1R siRNA validates target-specific activity in disrupting the leukemia-supportive niche [7].

Academic and Pharmaceutical Research Requiring Selective CSF1R Probe with Minimal Kinase Panel Off-Targets

For chemical biology and target validation studies requiring a clean kinase selectivity profile, ARRY-382's lack of significant activity against c-KIT, PDGFR, and over 200 other kinases [8] provides a distinct advantage over dual CSF1R/c-KIT inhibitors like pexidartinib (c-KIT IC50 10 nM) [9]. This selectivity reduces the risk of false-positive or off-target phenotypes, making ARRY-382 a preferred tool compound for dissecting CSF1R-specific functions in macrophage biology and tumor immunology.

Quote Request

Request a Quote for ARRY-382

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.